- A metal-free approach for transamidation of amides with amines in aqueous media, Tetrahedron Letters, 2015, 56(33), 4775-4779

Cas no 94-62-2 (Piperine)

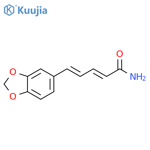

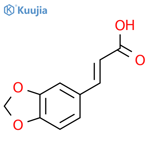

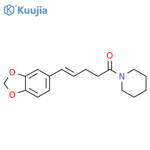

Piperine is een natuurlijk alkaloïde dat voornamelijk wordt aangetroffen in zwarte peper (Piper nigrum). Het staat bekend om zijn bioactieve eigenschappen, waaronder het vermogen om de opname van voedingsstoffen te verbeteren door remming van bepaalde metabolische enzymen. Piperine vertoont ook antioxidatieve en ontstekingsremmende effecten, wat het waardevol maakt in farmaceutische en voedingssupplementen. Chemisch gezien is het een amide met de formule C17H19NO3, gekenmerkt door een piperidine-ringstructuur. Het wordt vaak gebruikt in combinatie met andere verbindingen, zoals curcumine, om de biologische beschikbaarheid te verhogen. Piperine is onderzocht vanwege zijn potentiële rol in de ondersteuning van spijsvertering en cognitieve functies.

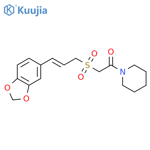

Piperine structure

Productnaam:Piperine

Piperine Chemische en fysische eigenschappen

Naam en identificatie

-

- Piperine

- N-PIPEROYLPIPERIDIN

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine

- FEMA 2909

- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE

- 1-PIPERONYLPIPERIDINE

- 1-PIPEROYLPIPERIDINE

- 1-PIPERYLPIPERIDINE

- Piperin

- PIPERINE(P)

- PIPERINE(P) PrintBack

- PIPERINE(RG)

- (E,E)-1-Piperoylpiperidine

- Bioperine

- PIPERLINE

- Piperylpiperidine

- trans,trans-1-piperoylpiperidine

- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- black pepper extract, peperine

- Piperoylpiperidine

- FEMA No. 2909

- N-[(E,E)-Piperoyl]piperidine

- Piperidine, 1-piperoyl-, (E,E)-

- Piperine (aliphatic)

- 1-Piperoylpiperidine, (E,E)-

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine

- N-(E,E)-piperoyl-piperidine

- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

- U71XL721QK

- MXXWOMGUGJBKIW-YPCII

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)

- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)

- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)

- Piperidine, 1-piperoyl-, (E,E)- (8CI)

- Piperine (6CI)

- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide

- Bioperin

- NSC 21727

- Pepper oil

- N-((E,E)-piperoyl)piperidine

- MLS002473213

- SMR001548271

- PIPERINE, 97% [94-62-2]

- PIPERINE, 99% [94-62-2]

- MLS002153830

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine

- SMR000112278

- MLSMR

- 1-Piperoylpiperidine; (2E,4E)-form

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- 1-Piperoyl-piperidine

- MLS006011979

- Piperine98%

-

- MDL: MFCD00005839

- Inchi: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+

- InChI-sleutel: MXXWOMGUGJBKIW-YPCIICBESA-N

- LACHT: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O

- BRN: 90741

Berekende eigenschappen

- Exacte massa: 285.136493g/mol

- Oppervlakte lading: 0

- XLogP3: 3.5

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Aantal draaibare bindingen: 3

- Monoisotopische massa: 285.136493g/mol

- Monoisotopische massa: 285.136493g/mol

- Topologisch pooloppervlak: 38.8Ų

- Zware atoomtelling: 21

- Complexiteit: 412

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 2

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Aantal tautomers: nothing

- Moleculair gewicht: 285.34

Experimentele eigenschappen

- Kleur/vorm: White powder

- Dichtheid: 1.0864 (rough estimate)

- Smeltpunt: 128.0 to 133.0 deg-C

- Kookpunt: 498.524°C at 760 mmHg

- Vlampunt: 255.3±27.3 °C

- Brekindex: 1.5400 (estimate)

- Oplosbaarheid: 0.04g/l

- Waterverdelingscoëfficiënt: 40 mg/L (18 ºC)

- Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents.

- PSA: 38.77000

- LogboekP: 2.93510

- FEMA: 2909

- pka: 12.22(at 18℃)

- Gevoeligheid: Sensitive to light, humidity and air

- Dampfdruk: 0.0±1.3 mmHg at 25°C

- Merck: 7472

- Oplosbaarheid: Almost insoluble in water, soluble in ethanol, benzene, acetic acid.

Piperine Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302

- Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501

- WGK Duitsland:3

- Code gevarencategorie: R21/22

- Veiligheidsinstructies: S22-S24/25-S36/37

- RTECS:TN2321500

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Risicozinnen:R21/22

Piperine Douanegegevens

- HS-CODE:2939999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118603-25 g |

Piperine, 98%; . |

94-62-2 | 98% | 25 g |

€131.00 | 2023-07-20 | |

| abcr | AB118603-100 g |

Piperine, 98%; . |

94-62-2 | 98% | 100 g |

€333.00 | 2023-07-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30603-100g |

Piperine |

94-62-2 | BR,98% | 100g |

¥1400.00 | 2022-01-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815922-25g |

Piperine |

94-62-2 | 97% | 25g |

¥538.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0460-5g |

Piperine |

94-62-2 | 97.0%(LC&N) | 5g |

¥545.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 293643-5G |

Piperine, 98% |

94-62-2 | 98% | 5G |

¥ 266 | 2022-04-26 | |

| Enamine | EN300-7392817-0.05g |

(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |

94-62-2 | 95% | 0.05g |

$19.0 | 2023-07-07 | |

| TargetMol Chemicals | T3002-100mg |

Piperine |

94-62-2 | 100% | 100mg |

¥ 99 | 2024-07-19 | |

| Key Organics Ltd | AS-17442-10MG |

Piperine |

94-62-2 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011675-20mg |

Piperine |

94-62-2 | 20mg |

¥95 | 2024-07-19 |

Piperine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Catecholborane

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

Referentie

- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides, Synlett, 1994, (8), 607-8

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway, European Journal of Medicinal Chemistry, 2020, 199,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane

Referentie

- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction, Chinese Chemical Letters, 2004, 15(6), 631-634

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine

Referentie

- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs, Tetrahedron Letters, 2000, 41(15), 2667-2670

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt

Referentie

- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction, Canadian Journal of Chemistry, 2004, 82(5), 622-630

Synthetic Routes 7

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran

Referentie

- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family, Journal of the Chemical Society, 2001, (19), 2393-2397

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane

Referentie

- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides, Tetrahedron, 2000, 56(10), 1369-1377

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

Referentie

- Chemoselective α,β-Dehydrogenation of Saturated Amides, Angewandte Chemie, 2019, 58(2), 447-451

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt

Referentie

- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

Referentie

- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C

Referentie

- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C

Referentie

- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

Referentie

- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition, Asian Journal of Organic Chemistry, 2022, 11(9),

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

Referentie

- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System, ChemCatChem, 2023, 15(10),

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

Referentie

- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases, Tetrahedron, 2008, 64(49), 11129-11135

Synthetic Routes 20

Piperine Raw materials

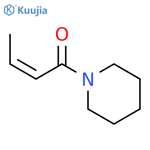

- 1-(piperidin-1-yl)prop-2-en-1-one

- 3,4-(Methylenedioxy)cinnamic acid, pred.trans

- (E)-3,4-Methylenedioxycinnamaldehyde

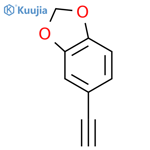

- 5-Ethynylbenzod1,3dioxole

- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide

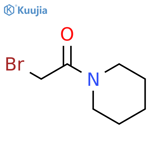

- 1-(Bromoacetyl)piperidine

- (E,E)-Piperic Acid

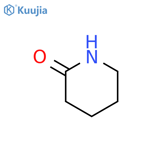

- piperidin-2-one

- (Triphenylphosphoranylidene)ketene

- 1-(1-Oxobut-2-enyl)piperidine

- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-

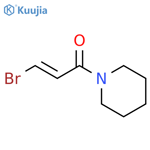

- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-

Piperine Preparation Products

Piperine Gerelateerde literatuur

-

Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720

-

Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147

-

Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884

-

Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015

-

Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022

94-62-2 (Piperine) Gerelateerde producten

- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)

- 23887-46-9(Cinepazide)

- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)

- 591-95-7(1,2-Pentadiene)

- 2373-80-0(3,4-Methylenedioxycinnamic acid)

- 23434-88-0(Tetrahydropiperine)

- 2444-46-4(Nonivamide)

- 94-62-2(Piperine)

- 26472-00-4(Methylcyclopentadiene dimer)

- 19408-84-5(Dihydrocapsaicin)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:94-62-2)Piperine

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):282.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:94-62-2)Piperine

Zuiverheid:>98%

Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prijs ($):Onderzoek